Cas no 189631-96-7 (ethyl 2-amino-2-ethylbutanoate)
ethyl 2-amino-2-ethylbutanoate Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid,2-amino-2-ethyl-, ethyl ester
- ethyl 2-amino-2-ethylbutanoate
- Butanoic acid, 2-amino-2-ethyl-, ethyl ester
- 189631-96-7
- MFCD02662980
- EN300-221570
- SCHEMBL3176588
- 2-amino-2-ethyl-butanoic acid ethyl ester
- CS-0112402
- SY273394
- YMIUIXFNNAURHO-UHFFFAOYSA-N
- triethyl amino acetic acid
-
- MDL: MFCD02662980
- Inchi: 1S/C8H17NO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6,9H2,1-3H3
- InChI Key: YMIUIXFNNAURHO-UHFFFAOYSA-N
- SMILES: O(CC)C(C(CC)(CC)N)=O
Computed Properties
- Exact Mass: 159.12601
- Monoisotopic Mass: 159.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32
ethyl 2-amino-2-ethylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-221570-1g |
ethyl 2-amino-2-ethylbutanoate |
189631-96-7 | 1g |
$714.0 | 2023-09-16 | ||
| Enamine | EN300-221570-5g |
ethyl 2-amino-2-ethylbutanoate |
189631-96-7 | 5g |
$2070.0 | 2023-09-16 | ||
| Enamine | EN300-221570-10g |
ethyl 2-amino-2-ethylbutanoate |
189631-96-7 | 10g |
$3069.0 | 2023-09-16 | ||
| Chemenu | CM537888-1g |
Ethyl 2-amino-2-ethylbutanoate |
189631-96-7 | 95%+ | 1g |
$2222 | 2023-02-02 | |
| Enamine | EN300-221570-0.05g |
ethyl 2-amino-2-ethylbutanoate |
189631-96-7 | 0.05g |
$600.0 | 2023-09-16 | ||
| Enamine | EN300-221570-0.1g |
ethyl 2-amino-2-ethylbutanoate |
189631-96-7 | 0.1g |
$628.0 | 2023-09-16 | ||
| Enamine | EN300-221570-0.25g |
ethyl 2-amino-2-ethylbutanoate |
189631-96-7 | 0.25g |
$657.0 | 2023-09-16 | ||
| Enamine | EN300-221570-0.5g |
ethyl 2-amino-2-ethylbutanoate |
189631-96-7 | 0.5g |
$685.0 | 2023-09-16 | ||
| Enamine | EN300-221570-1.0g |
ethyl 2-amino-2-ethylbutanoate |
189631-96-7 | 1g |
$714.0 | 2023-05-31 | ||
| Enamine | EN300-221570-2.5g |
ethyl 2-amino-2-ethylbutanoate |
189631-96-7 | 2.5g |
$1399.0 | 2023-09-16 |
ethyl 2-amino-2-ethylbutanoate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on ethyl 2-amino-2-ethylbutanoate
Ethyl 2-Amino-2-Ethylbutanoate (CAS No. 189631-96-7): An Overview of Its Properties and Applications
Ethyl 2-amino-2-ethylbutanoate (CAS No. 189631-96-7) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, characterized by its unique structure and properties, has garnered significant attention in recent years due to its potential in various research and industrial settings.
The chemical structure of ethyl 2-amino-2-ethylbutanoate consists of an ethyl ester group attached to a 2-amino-2-ethylbutanoic acid moiety. This configuration imparts the compound with distinct physical and chemical properties, making it a valuable reagent in synthetic chemistry and a promising candidate for drug development.
In terms of physical properties, ethyl 2-amino-2-ethylbutanoate is typically a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane, but has limited solubility in water. These solubility characteristics make it suitable for use in various solvent systems and reaction media.
The chemical reactivity of ethyl 2-amino-2-ethylbutanoate is influenced by its functional groups. The presence of the amino group allows for participation in nucleophilic reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactive sites enable the compound to be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
In the realm of pharmaceutical research, ethyl 2-amino-2-ethylbutanoate has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for treating various diseases. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy.
Beyond its pharmaceutical applications, ethyl 2-amino-2-ethylbutanoate has also found use in the field of biotechnology. Its ability to modulate protein-protein interactions has been leveraged in the development of biosensors and diagnostic tools. A study published in the Journal of Biotechnology demonstrated that this compound can enhance the sensitivity and specificity of biosensors designed to detect biomarkers associated with neurodegenerative diseases.
The environmental impact of ethyl 2-amino-2-ethylbutanoate is another area of ongoing research. While it is generally considered safe for use in laboratory settings, its fate and behavior in natural environments are still being studied. Preliminary findings suggest that it degrades rapidly under aerobic conditions, minimizing its potential for long-term environmental accumulation.
In conclusion, ethyl 2-amino-2-ethylbutanoate (CAS No. 189631-96-7) is a multifaceted compound with a broad spectrum of applications. Its unique chemical structure and reactivity make it a valuable tool in synthetic chemistry, pharmaceutical research, and biotechnology. As ongoing research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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